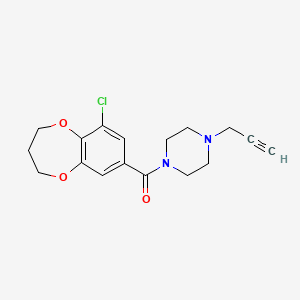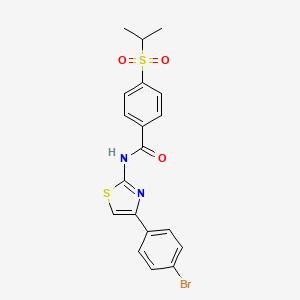
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The thiadiazole ring is attached to a pyrrolidine ring via a carbonyl group . This structure is further connected to a pyrazine ring via an ether linkage, and the pyrazine ring carries a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The thiadiazole ring is aromatic due to the presence of two double bonds and the lone pair of electrons on the sulfur atom . The pyrrolidine ring is a five-membered ring containing a nitrogen atom, and the pyrazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The thiadiazole ring, for example, is known to participate in various reactions, including condensation reactions . The carbonyl group could also be involved in reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group could influence its polarity, and the presence of the thiadiazole ring could contribute to its aromaticity .Mecanismo De Acción
Target of Action
The compound “3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” contains a thiadiazole moiety. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They are known to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiadiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiadiazole derivatives can have a wide range of effects due to their ability to interact with multiple receptors .
Propiedades
IUPAC Name |
3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCJCIJQGIFSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2425708.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
![N-(4-chlorophenyl)-3-oxo-4-[2-oxo-2-(propylamino)ethyl]piperazine-1-carboxamide](/img/structure/B2425711.png)


![3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2425715.png)


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)



